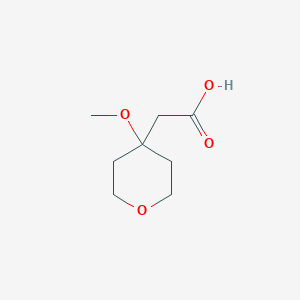
3,3-Dimethyloxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3,3-Dimethyloxetane-2-carboxylic acid often involves complex reactions. For example, the addition of carboxylic acids to 2-dimethylamino-3,3-dimethyl-1-azirine results in rearranged adducts through a process of 1,2 addition followed by ring cleavage and acyl group transfer (Vittorelli et al., 1974). Similarly, the synthesis of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal demonstrates the formation of protected carboxylic acids through the reaction with carboxylic acids, highlighting the versatility of synthetic routes in producing complex molecules (Arai et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Dimethyloxetane-2-carboxylic acid has been studied using techniques like X-ray diffraction and quantum-chemical analysis. For instance, the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was elucidated using single-crystal X-ray diffraction, revealing the existence of the molecule in the form of an endo isomer (Kovalskyi et al., 2021).
Chemical Reactions and Properties
The chemical behavior of structurally related compounds can shed light on the potential reactivity of 3,3-Dimethyloxetane-2-carboxylic acid. The reaction of 1,3-Dimethylimidazolium-2-carboxylate, for example, resulted in unexpected products due to both N-alkylation and C-carboxylation, illustrating the complex nature of reactions involving carboxylate groups (Holbrey et al., 2003).
Physical Properties Analysis
The physical properties of compounds similar to 3,3-Dimethyloxetane-2-carboxylic acid can be inferred from related research. For example, the study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provided insights into the planarity of the cyclobutane ring and its impact on the molecule's physical characteristics (Shabir et al., 2020).
Chemical Properties Analysis
The chemical properties of related compounds can offer insights into the reactivity and stability of 3,3-Dimethyloxetane-2-carboxylic acid. The novel reagent for the protection of carboxylic acids, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, demonstrates the stability of amides under basic conditions, suggesting possible stability pathways for 3,3-Dimethyloxetane-2-carboxylic acid derivatives (Arai et al., 1998).
Scientific Research Applications
Addition Reactions and Molecular Rearrangements
- 3,3-Dimethyloxetane-2-carboxylic acid is involved in addition reactions with other compounds. For example, it undergoes a reaction with carboxylic acids and cyclic 1,3-diketones to produce rearranged adducts. This demonstrates its potential in synthetic organic chemistry for creating diverse molecular structures (Vittorelli, Heimgartner, Schmid, Hoet, & Ghosez, 1974).
Copolymerization and Microstructure Analysis
- In polymer science, 3,3-Dimethyloxetane-2-carboxylic acid has been studied for its copolymerization with oxetane. Research in this area focuses on understanding the reactivity parameters and analyzing the microstructure of the resulting copolymers (Bucquoye & Goethals, 1978).
Frameworks for Gas Sorption and Proton Conductivity
- The compound has been used in the synthesis of lanthanide-organic frameworks, which have applications in gas sorption and proton conductivity. These frameworks demonstrate potential for environmental and energy-related applications (Zhou et al., 2016).
Molecular Recognition and Hydrogen Bonding Studies
- 3,3-Dimethyloxetane-2-carboxylic acid is significant in the study of molecular recognition and hydrogen bonding. Its behavior in forming intermolecular hydrogen bonds is crucial for understanding molecular interactions and designing new molecules with specific properties (Wash, Maverick, Chiefari, & Lightner, 1997).
Star-Shaped Polymer Synthesis
- It has been used in the synthesis of star-shaped poly(3,3-dimethyloxetane), where its ring-opening polymerization was studied. This research contributes to the field of polymer science, particularly in the design and synthesis of novel polymer architectures (Guo, Zou, & Pan, 2001).
Protecting Group in Organic Synthesis
- The compound plays a role as a protecting group in organic synthesis. Studies have shown how it can be used to protect carboxylic acids during chemical reactions, thereby expanding its utility in synthetic methodologies (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Safety and Hazards
The safety information for 3,3-Dimethyloxetane-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,3-dimethyloxetane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYCURAFKYIHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyloxetane-2-carboxylic acid | |
CAS RN |
20967-49-1 |
Source


|
| Record name | 3,3-DIMETHYLOXETANE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)
![Ethyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2480847.png)

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)


![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)



![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)